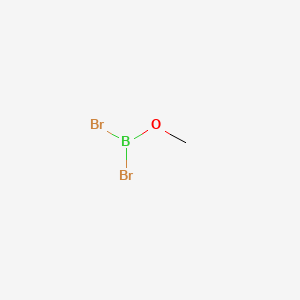

Borane, dibromomethoxy-

CAS No.: 29877-99-4

Cat. No.: VC18411277

Molecular Formula: CH3BBr2O

Molecular Weight: 201.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29877-99-4 |

|---|---|

| Molecular Formula | CH3BBr2O |

| Molecular Weight | 201.66 g/mol |

| IUPAC Name | dibromo(methoxy)borane |

| Standard InChI | InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3 |

| Standard InChI Key | IAVSIBHMDJUYDN-UHFFFAOYSA-N |

| Canonical SMILES | B(OC)(Br)Br |

Introduction

Structural and Electronic Properties of Borane Derivatives

Borane Coordination Chemistry

*Estimated based on analogous compounds .

The combination of bromine and methoxy groups would likely render dibromomethoxy-borane more stable than BH₃ but less stable than fully substituted boranes like B(OCH₃)₃. Its Lewis acidity could be intermediate between BBr₂H and BH₂OCH₃, making it a candidate for selective catalytic or stoichiometric reactions.

Synthetic Pathways and Reactivity

Plausible Synthesis Routes

While no direct synthesis of dibromomethoxy-borane is documented, its preparation might involve:

-

Halogenation of Methoxyborane:

Reaction of methoxyborane (BH₂OCH₃) with bromine (Br₂) or a brominating agent like BBr₃:This route parallels the synthesis of BBr₃ from BH₃ and Br₂ .

-

Methanolysis of Dibromoborane:

Controlled addition of methanol to BBr₂H:Similar alcoholysis reactions are common in borane chemistry .

Reactivity Patterns

Dibromomethoxy-borane would likely exhibit reactivity characteristic of both alkylboranes and haloboranes:

-

Hydrolysis: Rapid reaction with water to form boric acid, HBr, and methanol:

-

Lewis Acid Catalysis: The electron-deficient boron center could activate substrates like carbonyl compounds or epoxides, facilitating reactions such as hydroboration or ring-opening polymerization .

-

Cross-Coupling Reactions: Potential use in Suzuki-Miyaura couplings if transmetallation occurs with palladium catalysts, though this would require stabilization of the borane moiety.

Challenges and Future Directions

The primary challenge in studying dibromomethoxy-borane lies in its presumed instability. Like BH₃, it may dimerize or decompose unless stabilized by adduct formation . Future research should explore:

-

Stabilization Strategies: Use of stronger Lewis bases (e.g., N-heterocyclic carbenes) to isolate the compound .

-

Spectroscopic Characterization: ¹¹B NMR and X-ray crystallography to confirm structure and bonding .

-

Computational Studies: Density functional theory (DFT) calculations to predict reactivity and optimize synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume